molecular formula C18H14FNO5 B2659677 4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 898642-69-8

4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No.: B2659677
CAS No.: 898642-69-8
M. Wt: 343.31
InChI Key: ZURSMZFPHQPMLG-UHFFFAOYSA-N
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Description

4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a fluoro-methoxyphenyl group and a tetrahydro-benzoxazepine core

Preparation Methods

The synthesis of 4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxyphenylacetic acid and 2-aminobenzoic acid.

    Condensation Reaction: The 3-fluoro-4-methoxyphenylacetic acid undergoes a condensation reaction with 2-aminobenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic conditions to form the benzoxazepine core.

    Oxidation: The final step involves the oxidation of the cyclized product to introduce the oxoethyl group, resulting in the formation of the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium fluoride.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, resulting in therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include:

    3-Fluoro-4-methoxyphenylboronic acid: Used in cross-coupling reactions and as a building block in organic synthesis.

    2-Fluoro-4-methoxybenzaldehyde: Utilized in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.

    4-Fluoro-3-methoxyphenylboronic acid: Employed in the preparation of biologically active molecules and as a reagent in organic reactions.

These compounds share some structural similarities but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5/c1-24-16-7-6-11(8-13(16)19)14(21)9-20-17(22)10-25-15-5-3-2-4-12(15)18(20)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURSMZFPHQPMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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